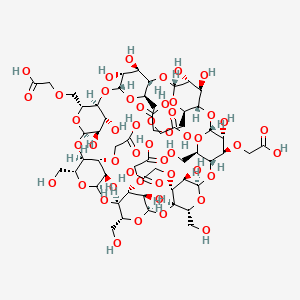

Carboxymethyl-beta-cyclodextrin

Description

Propriétés

IUPAC Name |

2-[[(1R,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,38,40,42-tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H84O49/c57-1-15-42-47(89-12-26(69)70)36(82)54(93-15)104-44-17(3-59)95-56(38(84)49(44)91-14-28(73)74)105-45-18(4-60)94-55(37(83)48(45)90-13-27(71)72)103-43-16(2-58)92-53(35(81)46(43)88-11-25(67)68)101-41-21(7-87-10-24(65)66)97-51(33(79)30(41)76)99-39-19(5-85-8-22(61)62)96-50(32(78)29(39)75)100-40-20(6-86-9-23(63)64)98-52(102-42)34(80)31(40)77/h15-21,29-60,75-84H,1-14H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)(H,73,74)/t15-,16-,17-,18-,19-,20-,21-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJVBAPGYBSBHJ-YWBSARSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3OCC(=O)O)O)OC4C(OC(C(C4OCC(=O)O)O)OC5C(OC(C(C5OCC(=O)O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)CO)CO)CO)O)OCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OCC(=O)O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OCC(=O)O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCC(=O)O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)CO)CO)CO)O)OCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H84O49 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1541.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies of Carboxymethyl Beta Cyclodextrin

Advanced Functionalization and Conjugation Techniques

Grafting and Polymerization Strategies

The modification of this compound (CM-β-CD) through grafting and polymerization is a key strategy to develop advanced materials with tailored properties. These approaches leverage the inherent host-guest complexation ability of the cyclodextrin cavity while introducing new functionalities and macromolecular architectures.

One significant strategy involves grafting CM-β-CD onto other polymer backbones. A notable example is the grafting of CM-β-CD onto carboxymethyl chitosan (B1678972) (CMCs). nih.gov This process typically utilizes a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a crosslinker in the presence of N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds between the carboxyl groups of CM-β-CD and the amine groups of CMCs. nih.gov This creates a novel hydrogel structure, CMCD-g-CMCs, which combines the properties of both polysaccharides. nih.gov The resulting grafted polymer can be used to create microparticles for specific applications. nih.gov Similarly, carboxymethyl chitosan grafted with β-cyclodextrin has been used to modify silica (B1680970) gel, creating a new adsorbent material. nih.gov

Another approach involves the polymerization of β-cyclodextrin itself, which can then be functionalized with carboxymethyl groups. For instance, a β-cyclodextrin polymer (β-CDP) can be synthesized first, and then modified through carboxymethylation to produce a carboxymethyl β-CD polymer (β-CDP-COOH). rsc.orgnih.gov This method allows for the creation of polymers where the cyclodextrin units are integral to the polymer backbone. Star-shaped conjugates represent another polymerization strategy, where the cyclodextrin acts as a macroinitiator or core. pharmaexcipients.com Polymer arms are grown from the CD core using techniques like free radical, ring-opening, or controlled radical polymerizations. pharmaexcipients.com

The synthesis of graft copolymers can also be achieved by reacting amino-functionalized β-cyclodextrin with other monomers. For example, the reaction of amino β-cyclodextrin with γ-benzyl ester L-glutamic acid cyclic anhydride (B1165640) in N,N-dimethylformamide results in a β-cyclodextrin-poly-L-glutamic acid-benzyl ester graft copolymer. google.com This method highlights the versatility of using modified cyclodextrins as building blocks for complex polymeric structures. google.com

Covalent Linkage to Nanoparticles and Supports

Covalently linking this compound to nanoparticles and solid supports is a widely used method to create functional materials for various applications, including drug delivery and separation science. The carboxyl groups on the CM-β-CD molecule provide convenient handles for attachment to different surfaces.

CM-β-CD has been successfully attached to upconversion nanoparticles (UCNPs). rsc.org In one method, CM-β-CD (referred to as COOH-β-CD) is used to connect UCNPs and a photosensitizer, providing good water solubility and enabling a stable, close-distance link between the two components. rsc.org This linkage is crucial for processes like fluorescence resonance energy transfer (FRET) in photodynamic therapy. rsc.org

Magnetic nanoparticles (MNPs) have also been functionalized using cyclodextrin-based polymers. In one approach, β-cyclodextrin is polymerized using a cross-linker, and then additional carboxylic and hydroxyl groups are introduced. nih.gov These carboxylic groups, similar to those in CM-β-CD, can chelate metal ions like Gd³⁺ and allow for the loading of therapeutic agents, creating a theranostic system. nih.gov

Solid supports such as silica gel are frequently modified with CM-β-CD to create stationary phases for chromatography or solid-phase extraction. Carboxymethyl chitosan-graft-β-cyclodextrin can be immobilized on silica gel, developing a new adsorbent material for the preconcentration of metal ions like cadmium. nih.gov The general utility of CM-β-CD in chiral selection and separation by capillary electrophoresis underscores its importance when bound to a support. sigmaaldrich.comresearchgate.net

The synthesis of nanocomposite scaffolds for tissue engineering also utilizes the reactive nature of CM-β-CD. For example, heterojunctions containing nano-hydroxyapatite, carboxymethyl chitosan, and β-cyclodextrin have been synthesized. rsc.org The interactions in these composites can involve coordinative bonds between the Ca²⁺ of the hydroxyapatite (B223615) and the hydroxyl groups of the β-cyclodextrin, demonstrating the integration of the cyclodextrin derivative into the nanoparticle matrix. rsc.org

Formation of Cross-linked this compound Polymers

Cross-linked polymers containing this compound are materials where individual polymer chains are linked together to form a three-dimensional network. These polymers, often in the form of hydrogels, exhibit enhanced stability and unique properties such as pH-responsiveness and high swelling capacity.

A common method to create these polymers involves the polymerization of β-cyclodextrin with a suitable cross-linking agent, followed by carboxymethylation. For example, β-cyclodextrin can be polymerized with a cross-linker like hexamethylene diisocyanate (HDI). rsc.orgnih.gov The resulting β-cyclodextrin polymer (β-CDP) is then reacted with monochloroacetic acid in the presence of sodium hydroxide to introduce carboxymethyl groups, yielding a cross-linked carboxymethyl-β-cyclodextrin polymer (β-CDP-COOH). rsc.orgnih.gov This two-step process results in an irregular, cross-linked polymer with a negative surface charge due to the carboxyl groups. rsc.org

Another strategy involves the co-polymerization of β-cyclodextrin with other functional polymers and monomers. Hydrogels have been fabricated by cross-linking β-cyclodextrin (β-CD) and carboxymethyl cellulose (B213188) (CMC) with acrylic acid (AA) as a monomer and N,N'-methylenebis-acrylamide (MBA) as a cross-linker. nih.govresearchgate.netplos.orgnih.gov This synthesis is typically achieved through a free radical polymerization technique, initiated by a compound like potassium persulfate (KPS). nih.govresearchgate.netnih.gov The resulting hydrogel network consists of interpenetrating chains of the different components, and Fourier transform infrared spectroscopy (FTIR) can confirm the successful grafting and cross-linking of the components into the polymeric network. nih.govplos.org

The properties of the final cross-linked polymer can be tuned by adjusting the ratio of the reactants. The table below shows a formulation for a β-CD/CMC-co-Poly(AA) hydrogel.

Table 1: Example Formulation of a Cross-linked Hydrogel Containing β-Cyclodextrin and Carboxymethyl Cellulose

| Component | Role | Example Material |

|---|---|---|

| Polymer 1 | Backbone / Host Molecule | β-cyclodextrin (β-CD) |

| Polymer 2 | Backbone / Carboxyl Source | Carboxymethyl cellulose (CMC) |

| Monomer | Grafting Monomer | Acrylic acid (AA) |

| Cross-linker | Network Former | N,N'-methylenebis-acrylamide (MBA) |

| Initiator | Polymerization Starter | Potassium persulfate (KPS) |

Data sourced from multiple studies on β-CD/CMC hydrogels. nih.govresearchgate.netnih.gov

The synthesis conditions for these cross-linked polymers are critical. For the synthesis of β-CDP-COOH, the initial polymerization of β-CD with HDI is conducted at 70 °C for 12 hours, followed by carboxymethylation at 50 °C for 5 hours. rsc.orgnih.gov The resulting polymer has a different surface morphology and a slightly smaller surface area (SBET = 9.57 m² g⁻¹) compared to the non-carboxymethylated polymer (SBET = 13.40 m² g⁻¹). rsc.org

Characterization Methodologies for Carboxymethyl Beta Cyclodextrin and Its Complexes

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and interactions of CM-β-CD. These techniques provide detailed information on functional groups, the formation of inclusion complexes, and the spatial arrangement of molecules.

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of CM-β-CD, FTIR is used to confirm the successful carboxymethylation of β-cyclodextrin. The FTIR spectrum of β-cyclodextrin typically shows characteristic peaks corresponding to O-H stretching, C-H stretching, and C-O bond vibrations. researchgate.net

The introduction of carboxymethyl groups onto the β-cyclodextrin structure results in the appearance of new absorption bands in the FTIR spectrum. A key indicator of successful modification is the appearance of a characteristic peak for the C=O stretching of the carboxyl group. ijpcbs.com For instance, the FTIR spectrum of CM-β-CD may exhibit a new band around 1797 cm⁻¹ corresponding to the asymmetric stretching of the C=O group. ijpcbs.com The narrowing of the broad hydroxyl band of the parent β-cyclodextrin in the spectrum of the inclusion complex is also considered evidence of complex formation. nih.gov

When CM-β-CD forms an inclusion complex with a guest molecule, changes in the FTIR spectrum can be observed. The characteristic peaks of the guest molecule may shift, change in intensity, or even disappear, indicating its encapsulation within the cyclodextrin (B1172386) cavity. nih.gov This is because the environment of the guest molecule's functional groups is altered upon inclusion.

Table 1: Representative FTIR Band Assignments for β-Cyclodextrin and its Derivatives

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3400 | O-H stretching vibrations | researchgate.netnih.gov |

| ~2925 | C-H stretching vibrations | researchgate.net |

| ~1797 | C=O asymmetric stretching (in CM-β-CD) | ijpcbs.com |

| ~1159 | C-O-C glycosidic bridge asymmetric stretching | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most informative techniques for studying CM-β-CD and its inclusion complexes in solution. It provides detailed structural information and insights into host-guest interactions.

¹H NMR spectroscopy is particularly useful for confirming the formation of an inclusion complex and determining its stoichiometry. When a guest molecule is encapsulated within the hydrophobic cavity of CM-β-CD, the chemical shifts of the protons of both the host and the guest molecules are altered. researchgate.neticmpp.ro The protons located on the inner surface of the cyclodextrin cavity (typically H-3 and H-5 protons) usually experience the most significant changes in their chemical shifts upon inclusion of a guest molecule. nih.govresearchgate.net

The stoichiometry of the inclusion complex, which is the molar ratio of the host to the guest, can be determined using the continuous variation method, also known as Job's plot. nih.govkoreascience.kr This involves preparing a series of solutions with varying mole fractions of the host and guest while keeping the total molar concentration constant. By plotting the change in the chemical shift of a specific proton against the mole fraction, the stoichiometry can be determined from the point of maximum change. nih.gov For many complexes involving CM-β-CD, a 1:1 stoichiometry is commonly observed. koreascience.krnih.gov

Two-dimensional (2D) NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide through-space correlations between protons that are in close proximity. This is invaluable for elucidating the three-dimensional structure of the inclusion complex. researchgate.netnih.gov In a ROESY spectrum, cross-peaks are observed between the protons of the guest molecule and the inner protons (H-3 and H-5) of the CM-β-CD cavity if the guest is indeed included. nih.govresearchgate.net The presence and intensity of these cross-peaks offer direct evidence of inclusion and can help to determine the orientation of the guest molecule within the cyclodextrin cavity. researchgate.netmdpi.com

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of CM-β-CD and its complexes in the solid state. nih.gov The most common ssNMR experiment for this purpose is ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS). beilstein-journals.org This technique provides high-resolution spectra of solid samples, allowing for the investigation of the local environment of the carbon atoms. nih.govbeilstein-journals.org

Table 2: Summary of NMR Techniques for CM-β-CD Characterization

| NMR Technique | Information Provided | Key Observations |

|---|---|---|

| ¹H NMR | Inclusion complex formation, stoichiometry | Chemical shift changes of host and guest protons, particularly H-3 and H-5 of CM-β-CD. icmpp.roresearchgate.net |

| 2D NMR (ROESY) | Structural elucidation, spatial proximity | Cross-peaks between guest protons and inner protons (H-3, H-5) of CM-β-CD. nih.govresearchgate.net |

Thermal and Morphological Characterization

Thermal analysis techniques are crucial for understanding the stability and physical state of CM-β-CD and its inclusion complexes. Morphological analysis provides insights into the surface and structural characteristics of these materials. The thermal stability of a guest molecule is often enhanced upon inclusion in a cyclodextrin cavity. nih.gov

Table 3: List of Compounds

| Compound Name |

|---|

| Carboxymethyl-beta-cyclodextrin (CM-β-CD) |

| β-cyclodextrin (β-CD) |

| Dexamethasone (B1670325) |

| Noradrenaline |

| Flavanone |

| 4-chloroflavanone |

| Resveratrol |

| Bifonazole |

| 2-nonanone |

| Benznidazole |

| Soybean lecithin |

| Azomethine |

| 4,4ʹ-oxydianiline |

| Formaldehyde |

Thermogravimetric Analysis (TGA) for Thermal Stability and Composition

Thermogravimetric Analysis (TGA) is a fundamental technique used to evaluate the thermal stability and composition of CM-β-CD and its complexes by measuring changes in mass as a function of temperature. The TGA curve for pure β-cyclodextrin (β-CD) typically shows an initial weight loss at temperatures below 100°C, attributed to the evaporation of water molecules from the cavity. researchgate.net Significant degradation of β-CD itself begins at much higher temperatures, generally around 300°C. researchgate.net

The analysis of the different stages of mass loss in a TGA thermogram provides valuable information. For β-CD, the initial mass loss due to water evaporation is followed by major degradation steps at higher temperatures corresponding to the breakdown of the glucose units. researchgate.net The specific temperatures and the percentage of mass loss at each stage are key parameters obtained from TGA, offering insights into the composition and thermal resilience of the material.

| Compound | Initial Weight Loss Temperature (°C) | Primary Degradation Onset (°C) | Key Observations |

|---|---|---|---|

| β-Cyclodextrin (β-CD) | < 100 | ~300-321 | Initial loss due to water evaporation. researchgate.net |

| Modified β-Cyclodextrin | - | 212 | Lower degradation temperature due to structural modification. researchgate.net |

| β-Cyclodextrin Polymer (polyβ-CD) | ~103-107 | ~300 | First mass loss attributed to moisture. researchgate.net |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for investigating the thermal transitions of CM-β-CD and its complexes. researchgate.net By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can identify physical and chemical changes such as melting, crystallization, and glass transitions. mdpi.com The formation of an inclusion complex between a guest molecule and CM-β-CD is often confirmed by changes in the DSC thermogram, such as the shifting, broadening, or disappearance of the endothermic peak corresponding to the melting of the guest molecule. researchgate.net

The thermal behavior of the complex is dependent on both the preparation method and the composition of the product. researchgate.net DSC is widely recognized as a valuable tool for confirming complexation, as the inclusion of a guest molecule into the cyclodextrin cavity alters its thermal properties. researchgate.net For instance, the disappearance of the melting peaks of guest molecules upon complexation with β-CD is indicative of their successful insertion into the cyclodextrin cavity. researchgate.net

Furthermore, DSC can be used to determine the glass transition temperature (Tg) of amorphous cyclodextrin polymers. researchgate.net The Tg is a critical parameter for understanding the physical state and stability of these materials. For some β-cyclodextrin polymers, the glass transition is located above their thermal degradation point, making direct observation challenging. researchgate.net In such cases, plasticizers can be used to lower the Tg to an observable range, allowing for its estimation by extrapolation. researchgate.net

| Sample | Thermal Event | Observation | Reference |

|---|---|---|---|

| Drug-Cyclodextrin Complex | Melting Peak of Drug | Disappearance or shift of the peak confirms complexation. | researchgate.net |

| Polymer of β-cyclodextrin (polyβ-CD) | Glass Transition (Tg) | Estimated at 418 °C ± 6 °C via extrapolation. | researchgate.net |

| Polymer of partially methylated β-cyclodextrin (polyMe-β-CD) | Glass Transition (Tg) | Estimated at 317 °C ± 5 °C via extrapolation. | researchgate.net |

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface morphology and topography of CM-β-CD and its complexes. This method provides high-resolution images that reveal details about the shape, size, and surface texture of the particles. Pure β-cyclodextrin often appears as crystalline structures with a relatively flat and compact surface. researchgate.net

The formation of an inclusion complex with a guest molecule can lead to significant changes in the morphology of the parent compounds. researchgate.net Often, the original crystalline structure of both the cyclodextrin and the guest molecule disappears, and a new, more amorphous structure is formed. researchgate.net This alteration in surface morphology, as observed by SEM, serves as strong evidence for the formation of an inclusion complex. For example, in some cases, the complex may appear as irregular crystals with a noticeably smaller grain size and a partial loss of crystallinity compared to the individual components. researchgate.net SEM can also provide information on particle size distribution and the degree of aggregation. researchgate.net

| Sample | Observed Morphology | Key Finding |

|---|---|---|

| Pure β-Cyclodextrin (β-CD) | Crystalline, flat, and compact surface. researchgate.net | Well-defined crystalline structure. |

| β-CD-Guest Inclusion Complex | Irregular crystals, smaller grain size, loss of original morphology. researchgate.net | Formation of a new solid phase, indicating complexation. |

| β-CD Nanoparticle Inclusion Complex | Parallelogram shape, uniform particle size, no aggregation. researchgate.net | Suggests good redispersibility and successful complex formation. |

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) offers a higher resolution than SEM, allowing for the visualization of the internal structure and nanostructure of CM-β-CD particles and their complexes. TEM is particularly useful for determining particle size distribution, especially for nanoparticles 50 nm or smaller, and for observing the shape and morphology of individual particles. measurlabs.com

TEM studies have been instrumental in characterizing the self-assembly of β-cyclodextrin in aqueous solutions, revealing the formation of aggregates and their structural features. nih.gov Depending on the concentration, β-CD can form nearly spherical objects with diameters around 100 nm or larger, micrometer-sized planar aggregates. nih.gov When used to characterize β-cyclodextrin-decorated magnetic activated carbon, TEM images have shown iron nanoparticles attached to the carbon surface, which appears as a darker area. nih.govresearchgate.net This technique provides direct visual evidence of the nanostructure and the distribution of different components within a composite material. nih.gov

| System | Observed Nanostructure | Key Insight |

|---|---|---|

| β-Cyclodextrin in Water (low concentration) | Polydisperse, nearly spherical objects (~100 nm diameter). nih.gov | Evidence of self-aggregation into nano-sized structures. nih.gov |

| β-Cyclodextrin in Water (high concentration) | Micrometer planar aggregates. nih.gov | Concentration-dependent polymorphism in self-assembly. nih.gov |

| β-Cyclodextrin Magnetic Activated Carbon | Iron nanoparticles attached to the activated carbon surface. nih.govresearchgate.net | Visualization of the composite material's structure. nih.gov |

Particle and Surface Property Analysis

The analysis of particle and surface properties is crucial for understanding the behavior of CM-β-CD in various applications. Techniques such as Dynamic Light Scattering and Brunauer-Emmett-Teller analysis provide quantitative data on particle size, surface charge, and surface area.

Dynamic Light Scattering (DLS) for Size Distribution and Zeta Potential

Dynamic Light Scattering (DLS), also known as Quasi-Elastic Light Scattering (QELS), is a non-invasive technique widely used to measure the size distribution of molecules and particles in the submicron range. malvernpanalytical.com DLS analyzes the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension to determine their hydrodynamic radius. utdallas.eduresearchgate.net This technique is essential for characterizing the size of nanoparticles, colloids, and aggregates of CM-β-CD. utdallas.edu

In addition to size distribution, DLS instruments are often equipped to measure the zeta potential of particles. utdallas.edu Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. utdallas.edu A high absolute zeta potential value generally indicates good stability and resistance to aggregation. DLS has been used to determine a critical aggregation concentration for β-cyclodextrin in water and to characterize the size of the resulting aggregates. nih.gov The technique is also valuable in pharmaceutical and biopharmaceutical applications for analyzing the size and stability of drug delivery systems and protein formulations. malvernpanalytical.com

| Sample | Parameter | Typical Value/Observation | Significance |

|---|---|---|---|

| β-Cyclodextrin Aggregates in Water | Hydrodynamic Diameter | ~100 nm for spherical objects. nih.gov | Confirms self-assembly into nano-sized aggregates. nih.gov |

| Nanonutraceutical Formulation | Z-average size | 188.8 nm. researchgate.net | Characterization of a nano-formulation for drug delivery. |

| Nanonutraceutical Formulation | Zeta Potential | 21.4 mV. researchgate.net | Indicates the surface charge and stability of the nanoparticles. |

| Large Unilamellar Vesicles (LUV) | Mean Diameter | ~100 nm. utdallas.edu | Demonstrates the ability to create well-defined vesicle sizes. |

Brunauer-Emmett-Teller (BET) Specific Surface Area Analysis

The Brunauer-Emmett-Teller (BET) theory provides the basis for an important analytical technique for measuring the specific surface area of solid materials. wikipedia.org The method involves the physical adsorption of a gas, most commonly nitrogen at its boiling point (77 K), onto the surface of the material. wikipedia.org By measuring the amount of gas adsorbed at different partial pressures, the specific surface area can be calculated.

The BET method is particularly useful for characterizing porous materials, including cyclodextrin-based structures. For instance, the BET surface area of a β-cyclodextrin sample was reported to be 285.02 m²/g. researchgate.net In another study, a β-cyclodextrin-based metal-organic framework (MOF) exhibited a surface area of 21.1 m²/g. researchgate.net The specific surface area is a critical parameter as it influences the material's capacity for adsorption and its interaction with other substances. For materials with very low surface areas, krypton gas may be used as the adsorbate to achieve greater accuracy. malvernpanalytical.com The BET method is widely applied across various industries, including cement, activated carbon, and catalysis, to characterize and compare the surface properties of materials. wikipedia.org

| Material | Specific Surface Area (m²/g) | Pore Volume (cc/g) | Pore Diameter (nm) |

|---|---|---|---|

| β-Cyclodextrin (β-CD) | 285.02 researchgate.net | 0.172 researchgate.net | 2.138 researchgate.net |

| Ni–BCD–MOF | 21.1 researchgate.net | - | - |

| Activated Carbon (C38) | 1,129 researchgate.net | - | - |

| Activated Carbon (C40) | 1,366 researchgate.net | 0.86 | - |

Vibrating Sample Magnetometer (VSM) for Magnetic Properties of Composites

A Vibrating Sample Magnetometer (VSM) is an instrument used to measure the magnetic properties of materials. wikipedia.orgneliti.com The technique is founded on Faraday's Law of Induction, which states that a changing magnetic field will induce an electric current in a conductor. In a VSM, a sample is placed in a uniform magnetic field and made to vibrate sinusoidally. neliti.com If the sample is magnetic, its vibration causes a changing magnetic flux, which in turn induces an alternating current in a set of stationary pickup coils. neliti.com This induced signal is directly proportional to the magnetic moment of the sample, allowing for the determination of various magnetic properties. wikipedia.orgtxemm.com

In the context of this compound (CM-β-CD), VSM is particularly valuable for characterizing composites where CM-β-CD is used to coat or form a matrix for magnetic nanoparticles, such as magnetite (Fe₃O₄). These magnetic composites are often designed for applications like targeted drug delivery. VSM analysis confirms the magnetic responsiveness of the final composite, which is essential for its targeted action.

The primary measurement obtained is the magnetic hysteresis loop, which plots magnetization (M) versus the applied magnetic field (H). Key parameters derived from this loop include:

Saturation Magnetization (Ms): The maximum magnetic moment of the sample when all magnetic domains are aligned with the external field. For composites, the Ms value is typically lower than that of the pure magnetic nanoparticles due to the presence of the non-magnetic CM-β-CD coating.

Remanence (Mr): The residual magnetization when the external magnetic field is reduced to zero.

Coercivity (Hc): The intensity of the reverse magnetic field required to reduce the magnetization to zero.

Materials exhibiting high saturation magnetization, low remanence, and low coercivity are often described as superparamagnetic, a desirable property for biomedical applications as it prevents particle aggregation in the absence of an external magnetic field. Research on a magnetic composite of Fe₃O₄ nanoparticles, CM-β-CD, and amantadine (B194251) showed a saturation magnetization of 57.13 emu/g, indicating that the magnetic properties were retained after functionalization, making it a potentially effective vehicle for drug transport. researchgate.net

Table 1: VSM Data for Magnetic Nanoparticles and their Composites This table is interactive. You can sort and filter the data.

| Sample | Saturation Magnetization (Ms) (emu/g) | Reference |

|---|---|---|

| Magnetite (Fe₃O₄) | 36.5 | researchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystallographic structure of solid materials. scispace.comonlinepharmacytech.info The method relies on the principle of Bragg's Law, where a beam of X-rays is directed at a sample, and the constructive interference of the scattered X-rays is measured. The resulting diffraction pattern, a plot of scattered intensity versus the diffraction angle (2θ), provides a unique fingerprint of the material's crystalline structure. scispace.com

For this compound and its inclusion complexes, XRD is instrumental in confirming both the chemical modification of the parent β-cyclodextrin and the successful formation of an inclusion complex. scispace.comresearchgate.net

Analysis of this compound: Native β-cyclodextrin is a crystalline material and thus produces a diffractogram with sharp, well-defined peaks at specific 2θ angles. nih.gov The process of carboxymethylation, which introduces carboxymethyl groups onto the cyclodextrin structure, disrupts the ordered packing of the molecules and the intermolecular hydrogen bonding. This leads to a decrease in the material's crystallinity, which is observed in the XRD pattern as a reduction in the intensity of the characteristic peaks and the appearance of a broad, amorphous halo. ncsu.edu

Analysis of Inclusion Complexes: The formation of an inclusion complex, where a "guest" molecule is encapsulated within the hydrophobic cavity of the CM-β-CD "host," results in significant changes to the XRD pattern. onlinepharmacytech.infomdpi.com If the guest molecule is crystalline, its characteristic peaks will diminish or disappear entirely in the diffractogram of the complex. nih.gov The pattern of the complex is not a simple superposition of the patterns of the individual components. Instead, a new, often more amorphous, solid phase is formed with a unique diffraction pattern. nih.govmdpi.com This loss of crystallinity or the appearance of a new pattern is considered strong evidence that the guest molecule is no longer present as a separate crystalline phase but has been included within the cyclodextrin cavity. scispace.comscielo.br For instance, in the analysis of a hydrogel containing CM-β-CD, the XRD pattern showed a broad peak, indicating an amorphous structure, which is a hallmark of successful complex formation. researchgate.net

Table 2: Representative XRD Peak Changes upon Complexation This table is interactive. You can sort and filter the data.

| Compound / Mixture | State | Key XRD Observations | Reference |

|---|---|---|---|

| β-Cyclodextrin (β-CD) | Crystalline | Sharp, characteristic peaks at specific 2θ values (e.g., 9.01°, 12.51°, 17.80°, 22.78°). | nih.gov |

| Guest Molecule (e.g., Captopril) | Crystalline | Distinctive diffraction lines indicating a highly crystalline nature. | nih.gov |

| Physical Mixture | Crystalline | A superposition of the diffraction patterns of both the cyclodextrin and the guest molecule. | scispace.comnih.gov |

Supramolecular Chemistry and Inclusion Complexation Dynamics

Mechanisms of Host-Guest Inclusion Complex Formation

The encapsulation of a guest molecule by Carboxymethyl-beta-cyclodextrin is a dynamic process driven by the establishment of a more energetically favorable state through non-covalent interactions. This process involves the displacement of high-energy water molecules from the cyclodextrin (B1172386) cavity and the subsequent association with a suitable guest molecule. researchgate.net

The formation of inclusion complexes with cyclodextrins is primarily propelled by a combination of non-covalent interactions. consensus.app Van der Waals forces and hydrophobic interactions are widely considered the main driving forces for the complexation process. researchgate.netnih.govmdpi.com

Van der Waals Forces: These are weak, short-range electrostatic attractions between fluctuating dipoles in adjacent, non-bonded atoms. Once a guest molecule is positioned within the CM-β-CD cavity, Van der Waals forces contribute to the stability of the complex through numerous contact points between the host and the guest. consensus.appmdpi.com Studies have shown that for many cyclodextrin complexes, Van der Waals interactions are a dominant force, contributing significantly to the total binding energy. mdpi.com

Hydrogen Bonding: While the cavity is primarily hydrophobic, the rims of the cyclodextrin molecule are decorated with hydroxyl and carboxymethyl groups that can act as hydrogen bond donors and acceptors. researchgate.netmdpi.com Although not always the primary driving force, hydrogen bonding can play a crucial role in the stability and orientation of the guest molecule within the cavity, especially for polar guests. nih.govdigitellinc.com Research has indicated that for certain polar organic molecules, hydrogen bonding can emerge as the predominant driving force for complexation over hydrophobic interactions. digitellinc.com

The presence of carboxymethyl groups distinguishes CM-β-CD from its parent molecule, β-cyclodextrin, by introducing the potential for electrostatic interactions. researchgate.net At pH values above their pKa, the carboxylic acid moieties are deprotonated, conferring a negative charge to the cyclodextrin. cyclo-dextrin.com

The surrounding solvent, typically water, plays a critical role in the thermodynamics of complexation. The process is often characterized by enthalpy-entropy compensation, where a favorable change in one thermodynamic parameter is offset by an unfavorable change in the other. researchgate.netnih.gov

The formation of an inclusion complex involves the desolvation of both the guest molecule and the cyclodextrin cavity. nih.gov The release of ordered, "high-energy" water molecules from the cavity into the bulk solvent leads to a significant increase in entropy (ΔS > 0), which is a major driving force for complexation. researchgate.netnih.gov However, the formation of new interactions (like Van der Waals forces and hydrogen bonds) between the host and guest is an enthalpically favorable process (ΔH < 0).

Thermodynamics of Complexation

The stability of the inclusion complex formed between CM-β-CD and a guest molecule is quantified by the binding or stability constant (K). Understanding the thermodynamics provides insight into the strength and nature of the host-guest interaction.

The stability constant (K) is a measure of the equilibrium between the free host and guest molecules and the formed complex. A higher K value signifies a more stable complex. Various analytical techniques are employed to determine these constants.

Common methods include:

Phase Solubility Analysis: This technique measures the increase in the solubility of a sparingly soluble guest molecule as a function of the cyclodextrin concentration. nih.gov

Spectroscopic Methods (UV-Vis, Fluorescence): Changes in the spectral properties (e.g., absorption or emission intensity) of a guest molecule upon inclusion in the cyclodextrin cavity are monitored at various host concentrations to calculate K. science.govresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (K), enthalpy change (ΔH), and stoichiometry of the interaction in a single experiment. digitellinc.comnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shift changes of the host or guest protons upon complexation are used to determine the stability constant and to elucidate the geometry of the inclusion complex. researchgate.net

Capillary Electrophoresis (ACE): This method is used to study binding interactions by measuring the change in electrophoretic mobility of a substance in the presence of the cyclodextrin. researchgate.net

Membrane Permeation Technique: This method uses a membrane that is permeable to the guest but not the cyclodextrin to determine stability constants by analyzing permeation rates. nih.gov

A study determining the conditional stability constant for the complex between this compound (divalent, CMCD²⁻) and lead (Pb²⁺) utilized a geochemical model (PHREEQC) coupled with a parameter optimization program (UCODE_2005) to rigorously analyze experimental data. nih.gov

Table 1: Example of a Determined Stability Constant for a this compound Complex

| Host | Guest | Method | Stability Constant (log K) | 95% Confidence Interval |

| This compound (CMCD²⁻) | Lead (Pb²⁺) | Potentiometry with Geochemical Modeling | 5.18 | 5.14 - 5.22 |

| Data sourced from Skold et al. (2007) nih.gov |

The stability of CM-β-CD inclusion complexes is not fixed but is influenced by several environmental and structural factors.

pH: The pH of the medium is a critical factor for CM-β-CD due to its ionizable carboxymethyl groups. nih.gov For ionizable guest molecules, complexation strength is highly pH-dependent. nih.govptfarm.pl Generally, the neutral form of a guest molecule has a higher affinity for the hydrophobic cyclodextrin cavity than its ionized form. sdu.dk For CM-β-CD, as the pH increases, its carboxyl groups become deprotonated and negatively charged. cyclo-dextrin.com This can increase binding with cationic guests through electrostatic attraction but decrease binding with anionic guests due to repulsion. Therefore, an optimal pH often exists that balances guest ionization and CM-β-CD charge to achieve maximum complex stability. nih.govnih.gov

Temperature: The stability of cyclodextrin complexes often decreases with increasing temperature. sdu.dk This indicates that the complexation process is typically exothermic (ΔH < 0). The relationship between the stability constant and temperature can be described by the van't Hoff equation, which allows for the calculation of the enthalpy (ΔH) and entropy (ΔS) of complexation from stability constants measured at different temperatures. ptfarm.pl

Guest Properties: The size, shape, and polarity of the guest molecule are paramount. For stable inclusion, the guest must have dimensions that are compatible with the CM-β-CD cavity. Furthermore, the presence of a hydrophobic portion on the guest molecule that can fit into the cavity is crucial for the hydrophobic effect to act as a driving force. The presence of specific functional groups on the guest that can form hydrogen bonds or engage in electrostatic interactions with the host can further enhance complex stability. nih.gov For example, a study on dexamethasone (B1670325) found that increased functionalization of β-cyclodextrin derivatives actually reduced the complex stability constant. nih.gov

Table 2: Influence of pH and Temperature on the Stability Constant (K) of β-Cyclodextrin with Ibuprofen

| Temperature (°C) | pH | Stability Constant, K (M⁻¹) |

| 25 | 2.5 | 16300 |

| 25 | 4.0 | 7900 |

| 25 | 5.0 | 1600 |

| 25 | 5.5 | 650 |

| 15 | 4.5 | 8600 |

| 35 | 4.5 | 3200 |

| 55 | 4.5 | 1100 |

| This table illustrates the general principles of pH and temperature effects on cyclodextrin complexation, using data for the well-studied β-cyclodextrin/ibuprofen system. Data sourced from Schönbeck et al. (2019) nih.gov |

Kinetics of Inclusion and Dissociation

The formation of an inclusion complex between a host molecule like this compound and a guest molecule is a dynamic and reversible process. This equilibrium can be represented by:

H + G ⇌ HG

Here, H represents the host (CM-β-CD), G is the guest molecule, and HG is the supramolecular inclusion complex. The kinetics of this process are defined by the rate constants for the association (inclusion) and dissociation (release) of the guest molecule. The study of these kinetics is crucial for understanding the stability of the complex and the rate at which a guest can be encapsulated or released, which is fundamental for applications in controlled release systems.

The process of a guest molecule's encapsulation by this compound in a solution or onto a CM-β-CD-based material can be formally described using adsorption kinetic models. These models provide insight into the rate-controlling steps of the complexation process, such as diffusion or the chemical interaction itself. The most commonly applied models include the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models.

Pseudo-First-Order Model: This model assumes that the rate of occupation of binding sites is proportional to the number of unoccupied sites. It is generally more applicable during the initial stages of the adsorption process.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is the chemical adsorption or chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. It is often found to provide a better fit for the entire adsorption process of organic molecules onto cyclodextrin-based materials. For instance, studies on cyclodextrin polymers containing carboxyl groups have shown that the adsorption kinetics for certain dyes fit well with the pseudo-second-order model. rsc.org

The selection of the most appropriate kinetic model is achieved by fitting the experimental data to the linear forms of these equations and evaluating the correlation coefficients (R²).

| Kinetic Model | Non-linear Equation | Linear Equation | Parameters |

|---|---|---|---|

| Pseudo-First-Order | qt = qe(1 - e-k₁t) | log(qe - qt) = log(qe) - (k₁/2.303)t | qe : Adsorption capacity at equilibrium qt : Adsorption capacity at time t k₁ : Pseudo-first-order rate constant |

| Pseudo-Second-Order | qt = (k₂qe²t) / (1 + k₂qet) | t/qt = 1/(k₂qe²) + (1/qe)t | k₂ : Pseudo-second-order rate constant |

| Intra-particle Diffusion | qt = kidt0.5 + C | qt = kidt0.5 + C | kid : Intra-particle diffusion rate constant C : Boundary layer thickness constant |

Stoichiometry of Inclusion Complexes

The stoichiometry of an inclusion complex refers to the molar ratio of the host (this compound) to the guest molecule within the complex. This ratio is a critical parameter that depends on the relative sizes of the guest molecule and the cyclodextrin cavity, as well as the specific intermolecular interactions. The most common stoichiometries are 1:1, but 1:2, 2:1, or more complex arrangements can also occur. scispace.com

Determining the stoichiometry is a primary step in characterizing the inclusion complex. The continuous variation method, or Job's plot, is a widely used technique for this purpose. nih.govmdpi.com This method involves preparing a series of solutions containing varying mole fractions of the host and guest while keeping the total molar concentration constant. A physical property that changes upon complexation, such as absorbance or fluorescence intensity, is measured. A plot of the change in this property against the mole fraction of one component will exhibit a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex. For a 1:1 complex, this peak occurs at a mole fraction of 0.5. nih.gov

For this compound and other modified β-cyclodextrins, a 1:1 host-guest stoichiometry is frequently observed. Research has explicitly confirmed this ratio for CM-β-CD with certain guest molecules. For example, a systematic investigation of the complexation between CM-β-CD derivatives and the model drug dexamethasone demonstrated a 1:1 binding stoichiometry. nih.gov Similarly, studies on other modified β-cyclodextrins, such as with the drug ellipticine, also reported a 1:1 complex stoichiometry. rsc.org

| Host Molecule | Guest Molecule | Stoichiometry (Host:Guest) | Reference |

|---|---|---|---|

| This compound (CM/βCD) | Dexamethasone | 1:1 | nih.gov |

| Modified β-Cyclodextrins | Ellipticine | 1:1 | rsc.org |

Principles of Supramolecular Self-Assembly of this compound Systems

Supramolecular self-assembly is the spontaneous organization of molecules into ordered, stable, non-covalently bonded structures. For this compound, self-assembly is a key property that enables the formation of larger functional systems like nanoparticles, and hydrogels. nih.govnih.gov The driving forces behind this assembly include hydrophobic interactions, hydrogen bonding, electrostatic interactions, and van der Waals forces.

The introduction of carboxymethyl groups onto the β-cyclodextrin framework significantly influences its self-assembly behavior. These anionic groups (-COO⁻ at neutral or basic pH) increase the water solubility of the cyclodextrin and introduce the potential for electrostatic repulsion or attraction. This charge can modulate how individual CM-β-CD units or their inclusion complexes interact with each other and with other components in a system.

Research Applications in Drug Delivery Systems Mechanistic and Formulation Focus

Principles of Drug Solubilization and Dissolution Enhancement

The primary mechanism by which Carboxymethyl-beta-cyclodextrin (CMβCD) enhances the solubility of poorly water-soluble drugs is through the formation of inclusion complexes. nih.govyoutube.com The hydrophobic inner cavity of the CMβCD molecule encapsulates the lipophilic drug molecule, or a part of it, while the hydrophilic outer surface, augmented by the presence of carboxymethyl groups, interacts with the aqueous environment. youtube.comzh-cyclodextrins.com This encapsulation effectively shields the drug from the aqueous medium, leading to a significant increase in its apparent water solubility. nih.govinnoriginal.com

The formation of these non-covalent inclusion complexes disrupts the crystalline structure of the drug, converting it into an amorphous state, which further contributes to enhanced dissolution rates. nih.gov The carboxymethyl groups on the cyclodextrin (B1172386) derivative increase its aqueous solubility and can also participate in electrostatic interactions, further stabilizing the drug-cyclodextrin complex. zh-cyclodextrins.com This enhanced solubility and faster dissolution can lead to improved bioavailability for drugs belonging to the Biopharmaceutical Classification System (BCS) Class II and IV, which are characterized by low solubility. youtube.comnih.gov

Several studies have demonstrated the effectiveness of CMβCD in enhancing drug solubility. For instance, CMβCD has been shown to dramatically improve the aqueous solubility of famotidine (B1672045), an anti-ulcer agent. nih.gov Similarly, it has been utilized to enhance the solubility and release characteristics of the poorly water-soluble anticancer drug docetaxel. mdpi.comnih.gov The degree of substitution of the carboxymethyl groups can also influence the solubilizing efficiency of the CMβCD. sigmaaldrich.com

Strategies for Controlled and Sustained Release Systems

This compound is a key component in the design of various drug delivery vehicles aimed at achieving controlled and sustained release profiles. Its ability to form inclusion complexes and its polymeric nature when cross-linked allow for the modulation of drug release kinetics.

Design of Drug Delivery Vehicles: Nanocarriers, Nanosponges, Micelles, and Hydrogels

Nanocarriers: CMβCD is utilized in the development of nanocarriers for drug delivery. sigmaaldrich.com These nanostructures can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release. For example, CMβCD-modified upconversion nanoparticles have been developed for near-infrared (NIR) light-triggered photodynamic therapy, where the CMβCD acts as a linker and provides water solubility. rsc.orgnih.gov

Nanosponges: CMβCD can be cross-linked to form three-dimensional, porous structures known as nanosponges. mdpi.comnih.gov These nanosponges possess both the encapsulating ability of the cyclodextrin cavities and additional nanochannels within the polymer network, allowing for the inclusion of a variety of drug molecules. mdpi.comnih.gov This structure enhances drug loading capacity and can be tailored for either rapid or prolonged release. mdpi.combeilstein-journals.org Studies have shown that CMβCD-based nanosponges can effectively enhance the solubility and control the release of drugs like docetaxel. mdpi.comnih.gov

Micelles: CMβCD can be incorporated into polymeric micelles to create stable and high-drug-loading delivery systems. In one study, a macromolecular micelle was formed through the self-assembly of oligochitosan-grafted-CMβCD and an adamantane-paclitaxel conjugate. nih.gov The inclusion complexation between the drug and the CMβCD units drove the formation of these stable micelles, which exhibited a sustained, long-term release of the encapsulated drug. nih.gov

Hydrogels: Hydrogels formulated with CMβCD are extensively researched for controlled drug delivery. plos.orgnih.gov These are water-swollen, cross-linked polymer networks that can encapsulate drugs and release them in a controlled manner. plos.orgnih.gov The incorporation of CMβCD into hydrogel matrices, such as those made from carboxymethyl cellulose (B213188) or carboxymethyl chitosan (B1678972), enhances their swelling capability and drug loading capacity. plos.orgnih.govnih.gov These hydrogels often exhibit pH-responsive swelling and drug release, making them suitable for targeted delivery to specific sites in the gastrointestinal tract. plos.orgnih.govnih.gov For instance, a CMβCD-grafted carboxymethyl chitosan hydrogel was developed for the oral delivery of insulin, demonstrating a sustained release profile. nih.gov

Polymer Conjugates and Self-Assembled Systems for Drug Encapsulation

The chemical modification of CMβCD allows for its conjugation with various polymers to create sophisticated drug delivery systems. These conjugates can self-assemble into nanoparticles or other structures that effectively encapsulate drugs.

For example, CMβCD has been grafted onto carboxymethyl chitosan to form hydrogel microparticles. nih.gov This system, cross-linked with a water-soluble carbodiimide (B86325), was designed for the oral delivery of insulin, showcasing controlled and sustained release. nih.gov Another approach involves the covalent conjugation of CMβCD onto glycol chitosan chains to synthesize self-assembling nanoparticles. nih.gov These nanoparticles can encapsulate drugs like doxorubicin (B1662922), with the encapsulation efficiency being dependent on the amount of CMβCD grafted. nih.gov

Self-assembly is also driven by the host-guest interactions between CMβCD and specific drug molecules or moieties. In the case of the oligochitosan-grafted-CMβCD system, the inclusion of adamantane-paclitaxel within the CMβCD cavities was the key to the formation of stable macromolecular micelles. nih.gov This demonstrates the principle of using molecular recognition to drive the self-assembly of drug-loaded nanostructures.

Enhancement of Drug Encapsulation Efficiency and Stability

The inclusion of drug molecules within the protective cavity of this compound significantly enhances their stability against various degradation pathways, including hydrolysis, oxidation, and photodegradation. nih.gov This stabilization is a direct result of the drug being shielded from the external environment. nih.gov For instance, a strong stabilizing effect of CMβCD against the acidic degradation of famotidine has been observed, in contrast to other cyclodextrin derivatives. nih.gov

The encapsulation efficiency, which refers to the amount of drug successfully entrapped within the delivery system, is also notably improved by the use of CMβCD. In hydrogel systems, the presence of CMβCD augments the encapsulation efficiency of the loaded drug. nih.gov Similarly, for nanoparticles made from glycol chitosan modified with CMβCD, the encapsulation efficiency and loading capacity of doxorubicin increased with a higher amount of CMβCD. nih.gov Cyclodextrin-based nanosponges, due to their unique structure with both cyclodextrin cavities and nanochannels, also show a high capacity for drug encapsulation. mdpi.comnih.gov

The table below summarizes findings from various studies on the encapsulation efficiency of CMβCD-based systems.

| Drug Delivery System | Drug | Key Findings on Encapsulation/Loading | Reference |

| Glycol chitosan-CMβCD nanoparticles | Doxorubicin | Encapsulation efficiency and loading capacity increased with the amount of CMβCD. | nih.gov |

| Oligochitosan-grafted-CMβCD micelles | Adamantane-paclitaxel | Exhibited a high drug-loading efficacy of up to 31.3%. | nih.gov |

| Carboxymethyl chitosan nanosponges with β-cyclodextrin | Docetaxel | Noticeably enhanced drug loading and solubilization efficiency. | mdpi.comnih.gov |

| Cyclodextrin-based hydrogels | General | Augmented encapsulation efficiency for the loaded drug. | nih.gov |

Mechanisms of pH-Sensitive Drug Release from this compound Formulations

The presence of carboxymethyl groups, which are ionizable, imparts a pH-sensitive character to this compound formulations. zh-cyclodextrins.com This property is exploited to design drug delivery systems that release their payload in response to specific pH environments, such as those found in tumor tissues or different segments of the gastrointestinal tract. rsc.org

The mechanism of pH-sensitive release is based on the protonation and deprotonation of the carboxylic acid groups on the CMβCD molecule. nih.gov At a neutral or alkaline pH (e.g., pH 7.4), the carboxylic acid groups are deprotonated and carry a negative charge. nih.govdovepress.com This negative charge can lead to strong electrostatic interactions with positively charged drug molecules, effectively retaining the drug within the carrier. nih.gov

Conversely, in an acidic environment (e.g., pH 5.0), the carboxylic acid groups become protonated, reducing the negative charge of the CMβCD. nih.govdovepress.com This weakens the electrostatic interaction between the carrier and the drug, facilitating the diffusion of the drug out of the delivery system. nih.gov This pH-triggered release has been demonstrated in several studies. For example, doxorubicin release from glycol chitosan-CMβCD nanoparticles was significantly greater in an acidic medium (pH 5.0) compared to a weakly basic medium (pH 7.4). nih.govdovepress.com Similarly, hydrogels composed of CMβCD and other polymers like carboxymethyl cellulose or carboxymethyl chitosan exhibit pH-responsive swelling and drug release, retaining the drug in simulated gastric fluid (acidic pH) and releasing it in simulated intestinal fluid (neutral or slightly alkaline pH). plos.orgnih.gov

The table below illustrates the pH-dependent release behavior of various CMβCD-based formulations.

| Formulation | Drug | Release Behavior at Different pH | Reference |

| Glycol chitosan-CMβCD nanoparticles | Doxorubicin | Faster release at pH 5.0 than at pH 7.4. | nih.govdovepress.com |

| Carboxymethyl chitosan nanosponges | Docetaxel | Significantly higher drug release at pH 6.8 compared to pH 1.2 and 4.5. | mdpi.comnih.gov |

| CMβCD-grafted carboxymethyl chitosan hydrogels | Insulin | Retained in gastric environment (acidic) and slowly released in intestinal conditions (neutral/alkaline). | nih.gov |

| Cross-linked β-cyclodextrin and carboxymethyl cellulose hydrogels | Acyclovir | pH-sensitive drug release, with higher release at pH 7.4 than at pH 1.2. | plos.orgnih.gov |

Targeted Delivery Concepts through Ligand Modification

While this compound itself does not inherently possess targeting capabilities, its structure allows for chemical modification to attach specific ligands that can recognize and bind to receptors overexpressed on the surface of target cells, such as cancer cells. This strategy enables active targeting, enhancing the accumulation of the drug at the desired site and potentially reducing off-target side effects.

The functional groups on CMβCD, such as the carboxymethyl groups, can be used as handles for conjugating targeting moieties. Although direct examples of ligand modification specifically on CMβCD for targeted delivery are not extensively detailed in the provided context, the general principle of modifying cyclodextrin-based nanoparticles with targeting ligands is well-established. nih.gov

For instance, cyclodextrin-based nanoparticles have been decorated with peptides like the RGD moiety, which targets integrin receptors often overexpressed on tumor cells. nih.gov Other targeting ligands that have been conjugated to cyclodextrin polymers include folic acid and biotin (B1667282), which target the folate receptor and biotin receptors, respectively, also commonly found on cancer cells. nih.gov These modifications facilitate receptor-mediated endocytosis, leading to the internalization of the drug delivery system by the target cells. nih.gov This concept is transferable to CMβCD-based systems, where its surface could be functionalized with such ligands to achieve targeted drug delivery.

Research Applications in Environmental Remediation

Adsorption and Removal Mechanisms of Organic Pollutants

CM-β-CD excels at sequestering organic pollutants through a combination of physical and chemical interactions. The size and shape of its internal cavity, along with the chemical properties of its external functional groups, dictate its effectiveness in capturing specific molecules.

The hydrophobic cavity of CM-β-CD is particularly effective at encapsulating non-polar organic pollutants like polycyclic aromatic hydrocarbons (PAHs) and various pesticides, enhancing their solubility in water and facilitating their removal. researchgate.net Research has demonstrated the ability of cyclodextrins to form inclusion complexes with pesticides such as chlorpropham, monuron, and propanil, establishing 1:1 stoichiometric relationships. nih.gov This complex formation is a key mechanism for eliminating pesticides from contaminated areas. nih.gov

In practical applications, CM-β-CD has been used as a washing agent for soils contaminated with mixed pollutants from industrial sites. One study on soil from a former metallurgic plant found that three successive washing cycles with a solution containing 50 g/L CM-β-CD and 5 g/L carboxymethyl chitosan (B1678972) effectively removed 94.3% of the total PAHs present. nih.govresearchgate.net The use of cyclodextrin-based polymers has been highlighted as an efficient technology for removing chlorinated aromatic pesticides from aquatic environments due to their high efficiency and reusability. researchgate.net

CM-β-CD and its polymer derivatives have proven to be efficient adsorbents for removing dyes from industrial wastewater. nih.gov The adsorption mechanism involves multiple interactions, including the formation of inclusion complexes and hydrogen bonding. researchgate.net Studies on the adsorption of cationic dyes, such as neutral red (NR), basic fuchsin (BF), and safranine T (ST), by a β-cyclodextrin polymer containing carboxyl groups revealed that the process is well-described by the Langmuir isotherm model. nih.gov This indicates a monolayer adsorption process onto a homogeneous surface. nih.gov The adsorption was found to be endothermic and spontaneous, with higher temperatures favoring removal. nih.govrsc.org

The maximum adsorption capacities for these dyes highlight the material's effectiveness.

| Dye | Maximum Adsorption Capacity (q_m) (mg g⁻¹) |

|---|---|

| Neutral Red (NR) | 29.46 |

| Basic Fuchsin (BF) | 63.64 |

| Safranine T (ST) | 49.01 |

The efficacy of CM-β-CD as an adsorbent stems from a dual-action mechanism. First, the hydrophobic inner cavity of the cyclodextrin (B1172386) molecule encapsulates organic pollutants of appropriate size and shape, forming what are known as "inclusion complexes". researchgate.netnih.gov This host-guest interaction is a primary driver for the removal of non-polar compounds from water. researchgate.net

Second, the carboxymethyl groups on the exterior of the molecule provide sites for electrostatic interactions. mdpi.com These negatively charged groups are particularly effective at binding with cationic pollutants, such as certain dyes. nih.gov The combination of inclusion complexation and electrostatic forces allows CM-β-CD to adsorb a broader range of contaminants than unmodified cyclodextrins. nih.govnih.gov For instance, in the adsorption of methylene (B1212753) blue, electrostatic interactions were found to be a stronger force than hydrophilic or hydrophobic interactions. nih.gov

Chelation and Immobilization of Heavy Metal Ions

The presence of carboxyl groups on the CM-β-CD molecule gives it the ability to form stable complexes with heavy metal ions, a process known as chelation. This makes it a valuable tool for remediating sites contaminated with inorganic pollutants.

The carboxyl groups (-COOH) on the CM-β-CD structure act as binding sites for heavy metal ions. researchgate.netnih.gov Through interactions with these functional groups, CM-β-CD can effectively complex with a wide array of heavy metals, including lead (Pb), cadmium (Cd), copper (Cu), nickel (Ni), and zinc (Zn). researchgate.netnih.gov This ability to form complexes enhances the solubility of metal compounds, facilitating their removal from contaminated media. researchgate.net The strength of these interactions can be quantified by conditional formation constants, which vary for different metals. researchgate.netresearchgate.net

Studies have estimated the logarithmic conditional formation constants for several divalent metal ions, providing insight into the stability of the metal-CMCD complexes.

| Metal Ion | Logarithmic Conditional Formation Constant (Log K) |

|---|---|

| Lead (Pb) | ~5.1 |

| Zinc (Zn) | ~4.0 |

| Cadmium (Cd) | ~3.8 |

| Nickel (Ni) | ~3.7 |

| Barium (Ba) | ~3.4 |

| Strontium (Sr) | ~3.2 |

| Calcium (Ca) | 3.1 |

CM-β-CD has shown great promise as a flushing agent, or eluant, in soil washing technologies, particularly for sites with mixed contamination of organic pollutants and heavy metals. researchgate.net Because it is a non-toxic, sugar-based molecule, it is considered an environmentally friendly option that is ultimately biodegradable. researchgate.net

Its effectiveness has been demonstrated in treating soil from abandoned metallurgic plants. A combined solution of CM-β-CD and carboxymethyl chitosan was used in successive washing cycles to treat soil contaminated with PAHs, heavy metals, and fluorine. nih.govresearchgate.net The results showed high removal efficiencies for multiple contaminants simultaneously. nih.govresearchgate.net

| Contaminant | Removal Efficiency after 3 Washings (%) |

|---|---|

| Total PAHs | 94.3 |

| Lead (Pb) | 93.2 |

| Chromium (Cr) | 93.4 |

| Cadmium (Cd) | 85.8 |

| Nickel (Ni) | 83.2 |

| Fluorine (F) | 97.3 |

This combined cleanup strategy proves effective for decontaminating complex industrial sites. nih.govresearchgate.net After washing, the remaining pollutants are often in more stable, less mobile forms, reducing their environmental risk. researchgate.net

Development of Carboxymethyl-beta-cyclodextrin-Based Adsorbents and Composite Materials

The inherent properties of this compound (CM-β-CD), such as its cavity for encapsulating organic molecules and the presence of carboxyl and hydroxyl groups for chelating metals, make it a prime candidate for developing advanced adsorbent materials. nih.govaminer.orgresearchgate.net Researchers have focused on creating composite materials that amplify these characteristics by combining CM-β-CD with various substrates, thereby enhancing structural stability, surface area, and separation efficiency for environmental remediation applications. researchgate.nethep.com.cn

The development of these adsorbents often involves immobilizing or grafting CM-β-CD onto solid supports or cross-linking it to form polymers. researchgate.netresearchgate.net This approach creates materials with a higher density of active sites and improved mechanical properties compared to the standalone cyclodextrin. researchgate.net Common strategies include the synthesis of magnetic composites, hydrogels, and combinations with carbon-based materials like graphene oxide and biochar. hep.com.cnmdpi.comscirp.org

Magnetic Composites:

A significant area of research involves the conjugation of CM-β-CD with magnetic nanoparticles (MNPs), typically iron(II,III) oxide (Fe₃O₄). researchgate.netresearchgate.net These magnetic composites (often denoted as CMCD-MNPs) offer a distinct advantage: they can be easily and rapidly separated from treated water using an external magnetic field, simplifying the recovery and potential reuse of the adsorbent. aminer.org The synthesis often involves grafting CM-β-CD onto the surface of the magnetite nanoparticles. aminer.org The abundant hydroxyl and carboxyl groups on the grafted CM-β-CD enhance the adsorption capacity for heavy metal ions through chelation. aminer.org For instance, a novel nano-adsorbent, CM-β-CD modified Fe₃O₄ nanoparticles, was fabricated for the removal of copper ions (Cu²⁺), with adsorption primarily involving the oxygen atoms in CM-β-CD forming surface complexes. aminer.org Similarly, these magnetic composites have proven effective in adsorbing dyes like methylene blue. hep.com.cnresearchgate.netepa.gov

Hydrogel and Polymeric Materials:

CM-β-CD has been used as a monomer or functional component in the synthesis of hydrogels and cross-linked polymers. These materials form three-dimensional networks capable of absorbing large amounts of water and sequestering dissolved pollutants. mdpi.com For example, a hydrogel with a double network structure was synthesized by polymerizing and cross-linking β-cyclodextrin and carboxymethyl cellulose (B213188) (CMC) with acrylic acid. mdpi.com This composite hydrogel demonstrated high adsorption capacities for various heavy metal ions, with a notable selectivity for lead (Pb²⁺) in mixed solutions. mdpi.com The adsorption process is often rapid, with equilibrium being reached quickly due to the high density of accessible binding sites within the hydrogel structure. mdpi.com

Carbon-Based Composite Materials:

To further enhance the specific surface area and introduce additional adsorption mechanisms like π-π interactions, CM-β-CD is frequently combined with carbonaceous materials. hep.com.cn

Graphene Oxide (GO): Composites of CM-β-CD with graphene oxide (GO) and carboxymethyl cellulose (CMC) have been developed as highly efficient adsorbents. researchgate.net The combination leverages the large surface area and mechanical strength of GO, the film-forming ability of CMC, and the inclusion-complexing capability of the cyclodextrin. hep.com.cnresearchgate.net These composites have shown excellent performance in removing dyes such as basic fuchsin from aqueous solutions. researchgate.net

Biochar (BC): Biochar, a low-cost material derived from biomass, can be modified with β-cyclodextrin to improve its pollutant removal capabilities. scirp.org Using a crosslinking agent like epichlorohydrin, β-cyclodextrin can be loaded onto the biochar surface and within its pore structure. scirp.org This modification increases the specific surface area and introduces the host-guest inclusion capabilities of cyclodextrin, making the resulting material effective for adsorbing organic pollutants. scirp.org

The research findings highlight that the adsorption process onto these composite materials is influenced by factors such as the pH of the solution and temperature. aminer.org Kinetic studies frequently show that the adsorption follows a pseudo-second-order model, while equilibrium data often align with the Langmuir isotherm model, suggesting monolayer adsorption onto a surface with a finite number of identical sites. aminer.orgmdpi.com

Detailed Research Findings

The effectiveness of various CM-β-CD-based adsorbents has been quantified in numerous studies. The tables below summarize the maximum adsorption capacities (qₘₐₓ) for different pollutants.

Table 1: Adsorption Capacities for Heavy Metal Ions

| Adsorbent Material | Pollutant | Max. Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| CM-β-CD Modified Fe₃O₄ Nanoparticles (CMCD-MNPs) | Copper (Cu²⁺) | 47.2 | aminer.org |

| Functionalized CD/CMC-PAA-MBA Hydrogel | Lead (Pb²⁺) | 393.56 | mdpi.com |

| Functionalized CD/CMC-PAA-MBA Hydrogel | Cadmium (Cd²⁺) | 290.12 | mdpi.com |

| Functionalized CD/CMC-PAA-MBA Hydrogel | Copper (Cu²⁺) | 158.12 | mdpi.com |

Table 2: Adsorption Capacities for Dyes and Organic Pollutants

| Adsorbent Material | Pollutant | Max. Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Magnetic β-CD/Chitosan Composite | Methylene Blue | 2780 | hep.com.cn |

| β-CD/Chitosan Functionalized Graphene Oxide Hydrogel | Methylene Blue | 1499 | hep.com.cn |

| β-CD–CMC–GO Composite Material | Basic Fuchsin | Effective Removal, specific capacity not stated | researchgate.net |

| Magnetic β-cyclodextrin polymer (MNP-CM-CDP) | Bisphenol A (BPA) | Rapid and efficient removal, specific capacity not stated | aminer.org |

Research Applications in Analytical Chemistry and Separation Science

Principles of Chiral Recognition and Enantiomer Separation

Chiral recognition is a critical process in pharmaceutical and biomedical analysis, as enantiomers of a drug can exhibit different pharmacological and toxicological effects. CM-β-CD facilitates the separation of enantiomers by forming transient diastereomeric inclusion complexes with the chiral molecules. The toroidal structure of the β-cyclodextrin core, with a hydrophobic inner cavity and a hydrophilic outer surface, allows for the inclusion of guest molecules. The carboxymethyl groups on the rim of the cyclodextrin (B1172386) provide additional sites for electrostatic interactions, hydrogen bonding, and steric hindrance, which enhance the chiral recognition capabilities. The differential stability of the diastereomeric complexes formed between CM-β-CD and each enantiomer leads to differences in their mobility or retention, enabling their separation.

In capillary electrophoresis, CM-β-CD is widely used as a chiral selector added to the background electrolyte (BGE). The separation mechanism is based on the differential migration of the enantiomers in an electric field due to their varying affinities for the CM-β-CD. The negatively charged carboxymethyl groups of the cyclodextrin also contribute to its own electrophoretic mobility, which can be manipulated by adjusting the pH of the BGE.

Research has demonstrated the successful enantioseparation of a wide range of pharmaceutical compounds using CM-β-CD in CE. For instance, a study on the separation of 16 basic chiral drugs, including cardiovascular and bronchiectasis agents, reported excellent enantiomeric separations for all compounds, with a remarkable resolution value of up to 17.10 for procaterol nih.gov. The optimization of parameters such as pH, CM-β-CD concentration, and buffer type was crucial in achieving these results nih.gov.

Another study focused on the enantiomeric separation of selected neurotransmitters like serotonin, dopamine, and adrenaline. The best results were achieved using 20 mM CM-β-CD in a borate (B1201080) buffer at pH 7.5 nih.gov. This method yielded resolution values ranging from 0.75 for adrenaline to 2.0 for ephedrine nih.gov. The developed method was sensitive enough to be applied to the determination of these analytes in brain tissue extracts nih.gov.

The table below summarizes the optimized conditions and resolution values for the enantioseparation of selected compounds using CM-β-CD in CE.

| Analyte | CM-β-CD Concentration (mM) | Buffer System | pH | Resolution (Rs) | Reference |

| Procaterol | - | - | - | 17.10 | nih.gov |

| Propranolol (B1214883) | 20 | Borate | 7.5 | 1.0 | nih.gov |

| Adrenaline | 20 | Borate | 7.5 | 0.75 | nih.gov |

| Ephedrine | 20 | Borate | 7.5 | 2.0 | nih.gov |

| Carteolol | - | - | - | - | nih.gov |

| Esmolol | - | - | - | - | nih.gov |

| Bisoprolol | - | - | - | - | nih.gov |

| Bevantolol | - | - | - | - | nih.gov |

Table 1: Optimized conditions and resolution values for enantioseparation using CM-β-CD in Capillary Electrophoresis.

Furthermore, a synthesized derivative, carboxymethyl-6-(4-methoxybenzylamino)-β-cyclodextrin, has been successfully used as a chiral selector to enantioseparate 13 different chiral drugs by CE, achieving baseline separation for eleven of them dntb.gov.uarsc.org.

CM-β-CD can also be employed as a chiral mobile phase additive (CMPA) in reversed-phase high-performance liquid chromatography (RP-HPLC) for enantiomeric separations. In this technique, an achiral stationary phase is used, and the chiral recognition occurs in the mobile phase through the formation of diastereomeric complexes between the enantiomers and CM-β-CD. The different stabilities of these complexes lead to different retention times on the stationary phase, allowing for their separation.

The effectiveness of this method is influenced by several factors, including the concentration of CM-β-CD, the pH of the mobile phase, the organic modifier used, and the column temperature. For instance, the position of the carboxymethyl group on the cyclodextrin can significantly influence the binding constant and, consequently, the enantioseparation mdpi.com. While native β-cyclodextrin has been used as a CMPA, its derivatives, such as CM-β-CD, often exhibit enhanced chiral recognition capabilities mdpi.com.

The use of β-cyclodextrin and its derivatives as chiral selectors is a well-established practice in HPLC, offering a cost-effective alternative to expensive chiral stationary phases mdpi.com.

Capillary electrochromatography is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography. In CEC, a capillary is packed with a stationary phase, and the mobile phase is driven by electroosmotic flow (EOF).

CM-β-CD can be incorporated into the stationary phase for chiral separations in CEC. For example, a polyacrylamide-based homogenous gel incorporating poly carboxymethyl-β-cyclodextrin has been used for the enantioseparation of various cationic, neutral, and anionic compounds chromatographyonline.com. This approach leverages both the partitioning of the analytes between the mobile and stationary phases and the differential interactions with the immobilized CM-β-CD. Although CEC has a more limited use in chiral separations compared to CE, the use of cyclodextrin-modified stationary phases offers a promising avenue for enantioselective analysis bme.hu.

Molecular Recognition for Analyte Detection and Enrichment